[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methanol
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Overview
Description
[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methanol: is a chemical compound with the molecular formula C17H16FNO and a molecular weight of 269.31 g/mol . It is characterized by the presence of an indole core substituted with a 2-fluorobenzyl group and a methanol group. This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of [1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methanol typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and the indole derivative.
Addition of the Methanol Group: The final step involves the reduction of the indole derivative to introduce the methanol group, typically using a reducing agent such as sodium borohydride.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the indole ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in various organic reactions .
Biology
- Investigated for its potential biological activity, including interactions with enzymes and receptors .
Medicine
- Explored for its potential therapeutic applications, although it is not currently used in clinical settings .
Industry
Mechanism of Action
The mechanism of action of [1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole core and fluorobenzyl group. These interactions may involve binding to active sites or modulating the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol: Similar structure but with a benzimidazole core instead of an indole core.
[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol: Similar structure with a methylbenzyl group instead of a fluorobenzyl group.
Uniqueness
Properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]-2-methylindol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-12-15(11-20)14-7-3-5-9-17(14)19(12)10-13-6-2-4-8-16(13)18/h2-9,20H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUACOKMPLQKWJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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